Cupric nitroprusside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

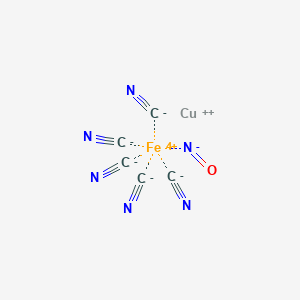

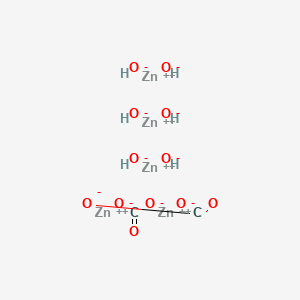

Cupric Nitroprusside (CuNP) is a derivative of copper ferricyanide, a Prussian blue analog, where the cyanide group (CN−) is substituted by a nitrosyl group (NO), resulting in a distinct molecular configuration . It is composed of interconnected pentacyanonitrosylferrate (II) units, [Fe (CN) 5 NO] 2−, and copper ions linked to the nitrogen end of the cyanide ligands .

Synthesis Analysis

Cupric Nitroprusside can be synthesized using a simple chemical co-precipitation method . This method is straightforward and cost-effective .Molecular Structure Analysis

Cupric Nitroprusside exhibits two possible crystal structures: orthorhombic (Amm2, hydrated) and tetragonal (Imm4, anhydrous) . A new phase for hydrated CuNP not reported in the literature has been solved, and Rietveld refined .Chemical Reactions Analysis

Cupric Nitroprusside has an electroactive nitrosyl ligand that serves as a third redox center and actively participates in electrochemical reactions, alongside the two structural metals (iron and copper) . The interaction between copper nitroprusside and tryptophan induced modifications in cathodic responses, facilitating the detection of tryptophan .Aplicaciones Científicas De Investigación

Cardiac Surgery and Heart Failure Treatment : Sodium nitroprusside is used as an arterial and venous vasodilator in cardiac surgery, hypertensive crises, heart failure, and other acute hemodynamic applications (Hottinger et al., 2014).

Improving Hemodynamics in Aortic Regurgitation : Nitroprusside has been shown to improve hemodynamics in patients with severe aortic regurgitation by reducing aortic pressure and improving ventricular pump function (Bolen & Alderman, 1976).

Coronary Collateral Function in Dogs : Studies on dogs have shown that nitroprusside can affect coronary collateral flow, which has implications for treating myocardial infarction (Capurro et al., 1977).

Pharmacological MRI Applications : Nitroprusside has been used in pharmacological MRI to study drug-related hemodynamic functions in the retina, demonstrating its potential in evaluating therapeutic interventions (Shih et al., 2012).

Pharmacology and Toxicology : Sodium nitroprusside's breakdown into cyanide during administration presents a potential for cyanide poisoning, making its pharmacology and toxicology an important area of study (Tinker & Michenfelder, 1976).

Magnetic Interactions in Chemistry : Cupric ions, including those in cupric nitroprusside, show strong magnetic interactions with paramagnetic amino acid ligands, which are studied in the field of chemistry (Blaquiere & Sharrock, 1986).

Vascular Surgery Applications : Nitroprusside's role in vascular surgery, particularly in relation to its vasodilatory effects, is an important area of research (Pepine et al., 1979).

Treatment in Hypertensive Emergencies : Its rapid action in reducing blood pressure makes nitroprusside a valuable agent in treating hypertensive emergencies, including pregnancy-induced hypertension (Page et al., 1955).

Propiedades

IUPAC Name |

copper;iron(4+);nitroxyl anion;pentacyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Cu.Fe.NO/c5*1-2;;;1-2/q5*-1;+2;+4;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHXZYXVBSXVEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Fe+4].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5CuFeN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cupric nitroprusside | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)